molecular formula C17H22N2O2 B7086084 N-(4-hydroxy-4-methylpentan-2-yl)-2-methylquinoline-6-carboxamide

N-(4-hydroxy-4-methylpentan-2-yl)-2-methylquinoline-6-carboxamide

Cat. No.: B7086084
M. Wt: 286.37 g/mol
InChI Key: QMQQQGCJUYZQFD-UHFFFAOYSA-N
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Description

N-(4-hydroxy-4-methylpentan-2-yl)-2-methylquinoline-6-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, and a carboxamide group that can enhance its chemical stability and biological interactions.

Properties

IUPAC Name

N-(4-hydroxy-4-methylpentan-2-yl)-2-methylquinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-11-5-6-13-9-14(7-8-15(13)18-11)16(20)19-12(2)10-17(3,4)21/h5-9,12,21H,10H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQQQGCJUYZQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C(=O)NC(C)CC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-4-methylpentan-2-yl)-2-methylquinoline-6-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

    Attachment of the Hydroxyalkyl Side Chain: The hydroxyalkyl side chain can be attached through a nucleophilic substitution reaction, where the quinoline derivative reacts with a suitable alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-4-methylpentan-2-yl)-2-methylquinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The quinoline core can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine or chlorine).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitrated or halogenated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its quinoline core.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-4-methylpentan-2-yl)-2-methylquinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can bind to active sites or allosteric sites, modulating the activity of the target protein. The carboxamide group can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxy-4-methylpentan-2-yl)benzohydrazide: Similar hydroxyalkyl side chain but different core structure.

    N-(4-hydroxy-4-methylpentan-2-yl)-5-propan-2-yloxypyridine-3-carboxamide: Similar hydroxyalkyl side chain but different heterocyclic core.

    N-(4-hydroxy-4-methylpentan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide: Similar hydroxyalkyl side chain but different heterocyclic core.

Uniqueness

N-(4-hydroxy-4-methylpentan-2-yl)-2-methylquinoline-6-carboxamide is unique due to its specific combination of a quinoline core and a hydroxyalkyl side chain, which can confer distinct biological activities and chemical properties compared to other similar compounds.

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